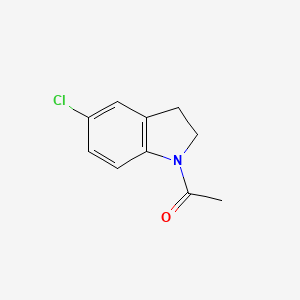

1-Acetyl-5-chloroindoline

Descripción general

Descripción

1-Acetyl-5-chloroindoline is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Acetyl-5-chloroindoline is recognized as a valuable scaffold in medicinal chemistry. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and bacterial infections.

Anticancer Activity

Research has shown that indoline derivatives, including this compound, exhibit antiproliferative activities against different cancer cell lines. For instance, a study reported that compounds derived from indoline structures demonstrated significant growth inhibition in Ewing's sarcoma cells, with some derivatives achieving a GI50 (the concentration required to inhibit cell growth by 50%) as low as 0.9 μM . The structural modifications at the 5-position, such as the introduction of chlorine, have been linked to enhanced activity, suggesting that this compound could serve as a lead compound for further development.

Antibacterial Properties

The compound has also been studied for its antibacterial properties. Specifically, this compound has been evaluated as an inhibitor of the bacterial enzyme DapE, which is crucial for bacterial cell wall synthesis. The compound showed promising inhibition rates, indicating its potential use in developing new antibacterial agents .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies have highlighted how modifications to the indoline core can influence potency and selectivity.

Synthesis of Derivatives

A variety of derivatives have been synthesized to explore their pharmacological properties. For example, modifications at the N-acetyl position or substituents at the 5-position have been systematically varied to assess their impact on biological activity . The SAR studies indicated that certain substitutions could enhance solubility and bioavailability, thereby improving therapeutic efficacy.

Case Studies and Data Tables

To illustrate the applications of this compound further, the following case studies provide insights into its practical use in research settings:

Análisis De Reacciones Químicas

Halogenation Reactions

1-Acetyl-5-chloroindoline undergoes further halogenation under controlled conditions. For example:

-

Bromination : Treatment with N-bromosuccinimide (NBS) and ammonium acetate yields 5-bromo-1-acetylindoline derivatives. This reaction proceeds via electrophilic aromatic substitution at the activated 5-position .

-

Chlorination : Continuous flow synthesis using N-chlorosuccinimide (NCS) produces 5,7-dichloro derivatives, though yields vary depending on purification methods .

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | NBS, NH₄OAc | Room temperature, 24h | 5-Bromo-1-acetylindoline | 83% | |

| Chlorination | NCS | Flow synthesis, 65–70°C | 5,7-Dichloroindoline | Variable |

Sulfonation and Sulfonamide Formation

Chlorosulfonic acid reacts with this compound at the 6-position to form sulfonyl chlorides, which are subsequently treated with amines to generate sulfonamides :

textThis compound + ClSO₃H → 6-Sulfonyl chloride intermediate Intermediate + RNH₂ → 6-Sulfonamide derivatives

Key examples include:

-

Piperidine sulfonamide : IC₅₀ = 133 µM against DapE enzyme .

-

Isoamylsulfonamide : Enhanced solubility and potency (IC₅₀ = 44 µM) .

Nucleophilic Substitution

The chloro substituent at the 5-position participates in nucleophilic aromatic substitution (NAS) reactions:

-

Hydrolysis : Under basic conditions, the chloro group is replaced by hydroxyl groups.

-

Amination : Reacts with primary amines to form 5-amino derivatives, though yields depend on steric and electronic factors.

Oxidation and Reduction

-

Oxidation : Using agents like KMnO₄ or CrO₃, the indoline ring is oxidized to indole derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetyl group to ethyl, yielding 5-chloroindoline.

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄ | 1-Acetyl-5-chloroindole | Synthesis of bioactive indoles |

| Reduction | H₂/Pd-C | 5-Chloroindoline | Intermediate for pharmaceuticals |

Acetylation and Deacetylation

-

Acetylation : The free amine of 5-chloroindoline reacts with acetic anhydride to regenerate this compound .

-

Deacetylation : Hydrolysis with HCl/EtOH removes the acetyl group, restoring the parent indoline structure .

Biological Interactions

This compound acts as a competitive inhibitor of bacterial enzymes like DapE (diaminopimelate epimerase). Its 5-chloro analog shows superior inhibition (IC₅₀ = 44–54 µM) compared to brominated counterparts due to enhanced solubility and binding affinity .

Comparative Reactivity

A comparison with related indoline derivatives highlights its unique reactivity profile:

| Compound | Substituents | Key Reactivity |

|---|---|---|

| This compound | Cl (C5), Ac (N1) | Electrophilic substitution at C5/C7 |

| 5-Bromoindoline | Br (C5) | Slower NAS due to larger halogen |

| N-Methylindoline | CH₃ (N1) | Reduced acetylation potential |

Propiedades

Fórmula molecular |

C10H10ClNO |

|---|---|

Peso molecular |

195.64 g/mol |

Nombre IUPAC |

1-(5-chloro-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C10H10ClNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3 |

Clave InChI |

KNBHLYGLPSDIFZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N1CCC2=C1C=CC(=C2)Cl |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.